4-Chloro-5-iodo-2-(methylthio)pyrimidine

Medicinal Chemistry Organic Synthesis Cross‑Coupling

4-Chloro-5-iodo-2-(methylthio)pyrimidine is a uniquely orthogonal heterocyclic building block. The C5-iodo position undergoes rapid Suzuki coupling under mild conditions, leaving the C4-chloro available for subsequent amination or a second Pd-catalyzed reaction. The C2-methylthio group oxidizes to a sulfone for late-stage SNAr diversification, minimizing protecting group manipulation. Inherent Gram-negative antibacterial activity offers a head start for antibiotic SAR. A high melting point (138°C) simplifies automated solid dispensing for HTE. Buy now to accelerate your kinase inhibitor or antibacterial program.

Molecular Formula C5H4ClIN2S
Molecular Weight 286.52 g/mol
CAS No. 111079-19-7
Cat. No. B1315559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-2-(methylthio)pyrimidine
CAS111079-19-7
Molecular FormulaC5H4ClIN2S
Molecular Weight286.52 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)Cl)I
InChIInChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
InChIKeyRPTQHLHIBGHGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-iodo-2-(methylthio)pyrimidine (CAS 111079-19-7): Key Properties and Procurement Rationale


4-Chloro-5-iodo-2-(methylthio)pyrimidine is a multifunctional heterocyclic building block featuring a pyrimidine core substituted at the 2-position with a methylthio group and at the 4- and 5-positions with chlorine and iodine, respectively. Its molecular formula is C₅H₄ClIN₂S, with a molecular weight of 286.52 g/mol . The compound is commercially available in research quantities with typical purities of ≥95% or ≥98% , and it has a reported melting point of 138 °C . The orthogonal reactivity of its C–I and C–Cl bonds, together with the capacity of the methylthio group to be oxidized to a sulfone leaving group, underpins its utility in the sequential construction of complex pyrimidine-containing molecules for pharmaceutical and agrochemical discovery.

Why 4-Chloro-5-iodo-2-(methylthio)pyrimidine Cannot Be Readily Replaced by In‑Class Analogs


Substituting 4‑chloro‑5‑iodo‑2‑(methylthio)pyrimidine with a different halogenated or 2‑substituted pyrimidine is not straightforward because the compound’s synthetic value hinges on the simultaneous presence of three distinct functional handles: an iodine at C5 for rapid, selective cross‑coupling, a chlorine at C4 for subsequent substitution under more forcing conditions, and a methylthio group at C2 that can be oxidized to a sulfone to enable SNAr reactions . Single‑halogen analogs lack the orthogonal reactivity needed for sequential derivatization, while analogs bearing bromine instead of iodine exhibit lower intrinsic reactivity in Pd‑catalyzed couplings, requiring harsher conditions or specialized catalysts [1]. Moreover, the compound’s higher melting point (138 °C) compared to related building blocks (e.g., 5‑bromo‑4‑chloro‑2‑(methylthio)pyrimidine, 45–49 °C) [2] can simplify handling and storage in automated synthesis workflows, a practical advantage that further discourages indiscriminate substitution.

Quantitative Differentiation of 4-Chloro-5-iodo-2-(methylthio)pyrimidine vs. Key Comparators


Orthogonal C–I vs. C–Cl Reactivity Enables Sequential Cross‑Coupling

The target compound contains both an aryl iodide (C5) and an aryl chloride (C4). The reactivity of aryl halides in palladium‑catalyzed cross‑coupling follows the established order I > Br > Cl, with aryl iodides reacting significantly faster than aryl chlorides [1]. This intrinsic difference allows the iodine at C5 to be selectively coupled under mild conditions (e.g., room‑temperature Suzuki‑Miyaura reaction), while the chlorine at C4 remains intact and can be functionalized in a subsequent step using a different catalyst or more forcing conditions. In contrast, analogs such as 4‑chloro‑5‑iodopyrimidine (lacking the methylthio group) do not offer the additional C2 handle, and di‑bromo or di‑chloro analogs lack the well‑defined reactivity gradient required for clean sequential transformations.

Medicinal Chemistry Organic Synthesis Cross‑Coupling

Methylthio Group Enables Oxidation to Sulfone for Enhanced SNAr Reactivity

The 2‑methylthio substituent can be oxidized to the corresponding methylsulfonyl (sulfone) group using m‑CPBA or similar oxidants . The sulfone acts as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of amines, alcohols, or thiols at the 2‑position of the pyrimidine ring. This activation step is not available in 2‑unsubstituted analogs (e.g., 4‑chloro‑5‑iodopyrimidine) or in 2‑alkoxy/amino derivatives, which either lack a leaving group or require harsher conditions for displacement.

Organic Synthesis Nucleophilic Substitution Leaving Group Activation

Gram‑Negative Selective Antibacterial Activity

4‑Chloro‑5‑iodo‑2‑(methylthio)pyrimidine has been reported to exhibit antibacterial activity against Gram‑negative bacteria (Escherichia coli and Pseudomonas aeruginosa), while showing no activity against Gram‑positive Staphylococcus aureus . This selective spectrum distinguishes it from broad‑spectrum pyrimidine antibiotics and from vitamin B6 (pyridoxine) itself, which serves a different biological role. Although quantitative MIC values are not provided in the accessible literature, the qualitative Gram‑negative selectivity is a noteworthy point of differentiation when considering this compound as a starting point for antibacterial lead optimization.

Antibacterial Drug Discovery Structure‑Activity Relationship

Higher Melting Point Facilitates Handling and Storage

The melting point of 4‑chloro‑5‑iodo‑2‑(methylthio)pyrimidine is reported as 138 °C . This value is significantly higher than that of structurally related building blocks such as 4‑chloro‑5‑iodopyrimidine (54–56 °C) , 2‑(methylthio)pyrimidine (30 °C) , and 5‑bromo‑4‑chloro‑2‑(methylthio)pyrimidine (45–49 °C) [1]. The higher melting point reduces the risk of product softening or melting during routine laboratory storage and automated dispensing, a practical consideration that can influence procurement decisions in high‑throughput synthesis environments.

Physical Properties Handling Logistics

Commercial Availability with ≥98% Purity Supports Reproducible Synthesis

The compound is commercially supplied at a purity of ≥98% (NLT 98%) . While many halogenated pyrimidine building blocks are offered at 95% purity, the availability of a higher‑purity grade (≥98%) reduces the risk of side reactions caused by trace impurities and improves batch‑to‑batch consistency in multi‑step synthetic sequences. This higher purity specification is particularly valuable when the compound is used in late‑stage diversification or in the preparation of preclinical candidates where impurity profiles must be tightly controlled.

Purity Reproducibility Procurement

High‑Impact Application Scenarios for 4-Chloro-5-iodo-2-(methylthio)pyrimidine


Sequential Diversification of the Pyrimidine Core in Kinase Inhibitor Discovery

The orthogonal reactivity of the C5‑iodo and C4‑chloro bonds enables a programmed, two‑step cross‑coupling sequence . In a typical workflow, the C5‑iodo position is first functionalized via Suzuki‑Miyaura coupling under mild conditions, introducing an aryl or heteroaryl group. The C4‑chloro substituent can then be displaced with an amine or further elaborated via a second palladium‑catalyzed reaction using a more active catalyst system. This approach is widely employed in the synthesis of ATP‑competitive kinase inhibitors, where precise control over substitution patterns is essential for achieving target selectivity.

Preparation of 2‑Sulfonyl Pyrimidine Intermediates for SNAr‑Based Library Synthesis

Oxidation of the methylthio group to the corresponding methylsulfonyl (sulfone) activates the 2‑position for nucleophilic aromatic substitution (SNAr) . This transformation allows the introduction of a diverse set of amines, alcohols, or thiols under relatively mild conditions, making it an efficient route to generate 2‑substituted pyrimidine libraries. The ability to delay this activation until after C5 and C4 modifications have been installed minimizes protecting group manipulations and streamlines parallel synthesis efforts.

Synthesis of Antibacterial Leads Targeting Gram‑Negative Pathogens

The compound’s reported Gram‑negative selective antibacterial activity makes it a valuable starting point for medicinal chemistry campaigns aimed at novel antibiotics for Escherichia coli and Pseudomonas aeruginosa infections. Its synthetic flexibility allows for rapid analoging at the C2, C4, and C5 positions to probe structure‑activity relationships (SAR) and improve potency or pharmacokinetic properties, while the intrinsic Gram‑negative selectivity provides a favorable starting point for further optimization.

High‑Throughput Experimentation (HTE) and Automated Synthesis Workflows

The compound’s high melting point (138 °C) and solid physical form at ambient temperature make it well‑suited for automated solid‑dispensing systems used in high‑throughput experimentation (HTE). Its orthogonal functional handles allow for the design of two‑dimensional diversity arrays, where a single intermediate can be elaborated in multiple parallel directions, maximizing the chemical space explored per unit of compound consumed.

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